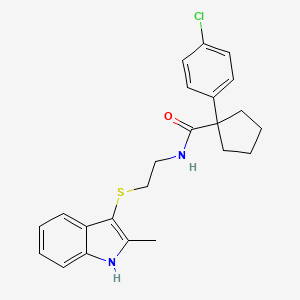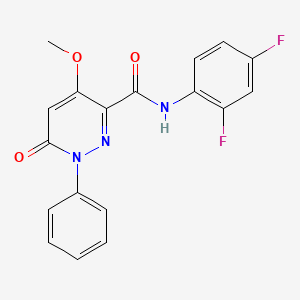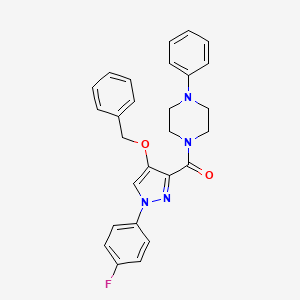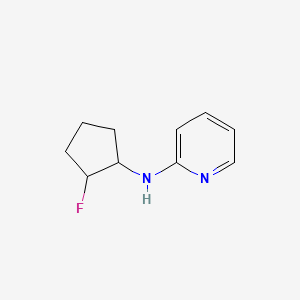
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thioamide derivatives involves various strategies, including cyclodesulfurization reactions that yield indole derivatives with high specificity and yield. For instance, thioamides can be synthesized and then subjected to cyclodesulfurization to obtain corresponding indole derivatives, demonstrating a method to achieve complex structures from simpler precursors (Omar & Yamada, 1966).
Molecular Structure Analysis
The molecular structure of thioamide derivatives, closely related to the target compound, has been determined through various techniques, including X-ray diffraction. These studies reveal the conformation, bond lengths, and angles, contributing to a deeper understanding of the structural aspects of these compounds (Prasanth et al., 2015).
Chemical Reactions and Properties
Thioamide compounds engage in a variety of chemical reactions, leading to the formation of diverse derivatives with potential biological activities. The reactions include cyclization, conjugation, and interaction with different reagents, yielding compounds with unique structures and properties (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization and application. These properties are often determined through spectroscopic methods and crystallography, providing insights into the compound's stability and behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of these compounds. Studies on thioamide derivatives and related structures reveal their potential as antimicrobial and antitumor agents, indicating the importance of understanding these properties for therapeutic applications (Kumar et al., 2008).
Scientific Research Applications
Antimicrobial Applications
Research on similar compounds, such as triclosan and its by-products, has focused on their antimicrobial properties. Triclosan, a widely used antibacterial agent, has been studied for its occurrence, toxicity, and degradation in the environment, demonstrating its broad-spectrum antimicrobial effectiveness in various consumer products. Such studies suggest potential antimicrobial research applications for related compounds, including assessing their environmental behaviors and risks associated with their widespread use (Bedoux et al., 2012).
Environmental Toxicity and Degradation
The environmental impact of chlorophenols, a group related to chlorophenyl compounds, has been reviewed, focusing on their toxicity to both mammalian and aquatic life. This research avenue is crucial for understanding the environmental fate of similar compounds and their potential toxicological effects, providing insights into the need for studies on the degradation pathways, bioaccumulation, and overall environmental impact of new chemicals introduced into ecosystems (Krijgsheld & Gen, 1986).
Herbicide and Pesticide Research
Compounds with chlorophenyl and indolyl groups have been explored for their use in herbicides and pesticides. For instance, the sorption behaviors, environmental persistence, and efficacy of phenoxy herbicides like 2,4-D have been extensively studied. These studies provide a framework for evaluating new compounds for agricultural applications, focusing on their efficacy, environmental fate, and potential non-target effects, which could be relevant for the compound (Werner et al., 2012).
Potential for New Therapeutic Agents
The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the exploration of various chemical structures. Compounds with specific functional groups are being investigated for their ability to induce cell death in cancer cells while sparing healthy cells, suggesting a potential research application for 1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide in the development of targeted cancer therapies (Sugita et al., 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-16-21(19-6-2-3-7-20(19)26-16)28-15-14-25-22(27)23(12-4-5-13-23)17-8-10-18(24)11-9-17/h2-3,6-11,26H,4-5,12-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOPTVMDQMLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)




![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)